molecular formula C18H18N2O4S B2874065 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 922013-65-8

2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2874065
CAS No.: 922013-65-8
M. Wt: 358.41
InChI Key: SSAOAIQANKQTQG-UHFFFAOYSA-N
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Description

2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted at position 3 with a carboxamide group and at position 2 with an acetamido linker bearing a benzo[d][1,3]dioxol-5-yl moiety. This structural motif is associated with diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition and allosteric modulation of ionotropic glutamate receptors (e.g., AMPA receptors) . The benzo[d][1,3]dioxole group (methylenedioxyphenyl) may enhance lipophilicity and influence pharmacokinetic properties, while the tetrahydrobenzothiophene scaffold contributes to conformational rigidity .

Properties

IUPAC Name

2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c19-17(22)16-11-3-1-2-4-14(11)25-18(16)20-15(21)8-10-5-6-12-13(7-10)24-9-23-12/h5-7H,1-4,8-9H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAOAIQANKQTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC4=C(C=C3)OCO4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been reported to targetmicrotubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintaining cell shape.

Result of Action

The molecular and cellular effects of the compound’s action are likely to include cell cycle arrest and the induction of apoptosis . These effects can lead to the death of cancer cells, making the compound a potential candidate for anticancer therapy.

Biological Activity

The compound 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure combines a benzo[d][1,3]dioxole moiety with a tetrahydrobenzo[b]thiophene core, which may contribute to its unique biological properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

C18H20N2O4S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This structure includes functional groups that are known to interact with biological systems, such as amide and carboxamide groups.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • DNA Intercalation : The benzo[d][1,3]dioxole moiety could intercalate with DNA, potentially disrupting replication and transcription processes.
  • Apoptosis Induction : It may trigger apoptotic pathways by modulating proteins such as Bax and Bcl-2, which are critical in regulating cell death.

Biological Activity Overview

Research has indicated that compounds similar to this one exhibit significant biological activities:

Activity TypeDescriptionReferences
Anticancer Demonstrated cytotoxic effects against various cancer cell lines (e.g., HepG2, MCF-7) with IC50 values comparable to standard drugs like doxorubicin .
Antimicrobial Exhibited antimicrobial properties against a range of pathogens.
Neuroprotective Potential as a neuroprotective agent due to its antioxidant properties .

Case Studies

  • Anticancer Activity : A study synthesized various derivatives of benzo[d][1,3]dioxole and evaluated their cytotoxicity using the SRB assay. The results showed that certain compounds had IC50 values significantly lower than those of reference drugs, indicating strong anticancer potential .
  • Antimicrobial Properties : Research on related compounds demonstrated effective inhibition of bacterial growth at low concentrations. The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Neuroprotective Effects : Compounds with similar structures were investigated for their ability to protect neuronal cells from oxidative stress. They exhibited dual inhibitory activity against cholinesterases and monoamine oxidases, suggesting potential for treating neurodegenerative diseases .

Comparison with Similar Compounds

The target compound belongs to a broader class of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives. Structural variations in the acetamido substituent and the core scaffold significantly impact biological activity, solubility, and synthetic accessibility. Below is a detailed comparison with key analogs:

Structural Analogues with Varying Acetamido Substituents
Compound Name / ID Substituent on Acetamido Group Key Pharmacological Activity Synthesis Conditions (Solvent, Time, Yield)
Target Compound
2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Benzo[d][1,3]dioxol-5-yl Inference: Potential AChE inhibition or AMPA modulation (based on structural analogs) Likely via Gewald protocol (e.g., ethanol reflux, 8–12 hours)
JAMI1001A 4-(Hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl Positive allosteric modulator of AMPA receptors (EC₅₀ = 3.2 µM) Not explicitly detailed; likely involves coupling reactions
Compound IIId 4-(4-Methoxyphenyl)piperazin-1-yl 60% AChE inhibition (vs. 40% for donepezil at 2.6351 mM) Ethanol reflux, 8 hours, 70% yield
Compound IIIb 4-Benzylpiperazin-1-yl Moderate AChE inhibition (data not quantified) Ethanol reflux, 12 hours, 80% yield
2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Acetyl (no extended substituent) Baseline scaffold; lower bioactivity due to lack of pharmacophore Simplified Gewald synthesis

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl in JAMI1001A) enhance AMPA receptor modulation by stabilizing ligand-receptor interactions .
  • Piperazine Derivatives (e.g., IIId) improve AChE inhibition due to increased hydrogen bonding with Phe288 in the enzyme’s active site .
  • Benzo[d][1,3]dioxole in the target compound may improve blood-brain barrier permeability compared to polar piperazine groups .
Core Scaffold Modifications
Compound Name / ID Core Modification Biological Activity Physicochemical Properties
Ethyl Ester Analog (IIIe) Ethyl ester at position 3 (vs. carboxamide) Reduced AChE inhibition Lower melting point (80–82°C vs. 200–236°C for amides)
EU1794-19 Isopropyl ester and methyl-substituted core NMDAR modulation Increased lipophilicity (logP not reported)

Key Observations :

  • Carboxamide Group at position 3 is critical for AChE inhibition, as ester derivatives (e.g., IIIe) show diminished activity .
  • Core Saturation : The tetrahydrobenzo[b]thiophene scaffold enhances conformational stability compared to unsaturated analogs .
Pharmacological Activity Comparison
Compound Name / ID Target Protein / Assay Activity (IC₅₀, EC₅₀, or % Inhibition) Reference
Target Compound Inference: AChE or AMPA receptors Predicted: Comparable to IIId/JAMI1001A Structural analogy
Compound IIId AChE (Ellman’s method) 60% inhibition at 2.6351 mM
JAMI1001A AMPA receptors (electrophysiology) EC₅₀ = 3.2 µM
CX614 AMPA receptors EC₅₀ = 8.7 µM

Key Observations :

  • The target compound’s benzo[d][1,3]dioxole group may confer dual activity (AChE inhibition and AMPA modulation), similar to hybrid scaffolds .
  • Piperazine-linked analogs (e.g., IIId) outperform donepezil in AChE inhibition, suggesting the acetamido substituent’s role in potency .

Key Observations :

  • Gewald Protocol is widely used for synthesizing 2-aminothiophene precursors, followed by amide coupling .
  • Melting Points correlate with molecular rigidity; carboxamides (IIId, IIIb) have higher melting points than esters (IIIe) .

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